2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one
Overview
Description
2-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a propan-1-one moiety, and a thieno[3,2-c]pyridine ring system[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core[_{{{CITATION{{{1{2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ...](https://www.sigmaaldrich.com/GB/en/product/enamine/ena100800958?context=bbe). One common approach is the cyclization of appropriate thiophene derivatives with pyridine derivatives under acidic or basic conditions[{{{CITATION{{{1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl .... Subsequent chlorination and acylation steps are employed to introduce the chloro and propan-1-one groups, respectively[{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{1{2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ...](https://www.sigmaaldrich.com/GB/en/product/enamine/ena100800958?context=bbe). The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost[{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ...
Biology: In biological research, 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one has been studied for its potential biological activity[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl .... It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl .... Its ability to modulate biological pathways makes it a target for drug discovery efforts.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Mechanism of Action
The mechanism by which 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one exerts its effects involves its interaction with molecular targets and pathways[_{{{CITATION{{{1{2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ...](https://www.sigmaaldrich.com/GB/en/product/enamine/ena100800958?context=bbe). The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications[{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Comparison with Similar Compounds
2-Chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone: This compound is structurally similar but lacks the propan-1-one group.
2-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: This compound is similar but has an ethan-1-one group instead of propan-1-one[_{{{CITATION{{{_1{2-chloro-1-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl ....
Uniqueness: 4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl .... Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-4-2-9-8(6-12)3-5-14-9/h3,5,7H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKBWZRQYRSKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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